4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 105417-05-8
VCID: VC0241264
InChI: InChI=1S/C18H16N2O2S2/c1-14-9-11-16(12-10-14)24(21,22)20-19-18(17-8-5-13-23-17)15-6-3-2-4-7-15/h2-13,20H,1H3/b19-18-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CS3
Molecular Formula: C18H16N2O2S2
Molecular Weight: 356.5 g/mol

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide

CAS No.: 105417-05-8

Cat. No.: VC0241264

Molecular Formula: C18H16N2O2S2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide - 105417-05-8

Specification

CAS No. 105417-05-8
Molecular Formula C18H16N2O2S2
Molecular Weight 356.5 g/mol
IUPAC Name 4-methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide
Standard InChI InChI=1S/C18H16N2O2S2/c1-14-9-11-16(12-10-14)24(21,22)20-19-18(17-8-5-13-23-17)15-6-3-2-4-7-15/h2-13,20H,1H3/b19-18-
SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CS3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CS3

Introduction

Biological Activities of Sulfonamides

Sulfonamides have been extensively studied for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. Recent research has also explored their potential as anticancer agents by modifying their structures to target specific cellular pathways.

Biological ActivityDescription
AntimicrobialInhibit bacterial growth by interfering with folate synthesis.
Anti-inflammatorySome derivatives show anti-inflammatory effects.
AnticancerModified sulfonamides are being studied for their potential to inhibit cancer cell growth.

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. This method allows for the creation of a wide variety of compounds with different biological activities.

Synthesis StepsDescription
Step 1Preparation of sulfonyl chloride.
Step 2Reaction with an amine to form the sulfonamide.

Research Findings and Future Directions

While specific research findings on 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide are not available, studies on similar sulfonamide derivatives highlight their potential as therapeutic agents. Future research should focus on synthesizing and evaluating this compound for its biological activities, using techniques such as molecular docking and in vitro assays to assess its efficacy and safety.

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